N-(2-Hydroxypropyl)morpholine

Solvent Selection Process Chemistry Volatility Control

Procure N-(2-Hydroxypropyl)morpholine (CAS 2109-66-2) for enhanced API solubility or brass-specific corrosion inhibition. This amphiphilic intermediate features a secondary hydroxyl group on a propyl chain attached to the morpholine nitrogen, delivering solubility in both water and organic solvents. Unlike simpler N-alkylmorpholines, its unique substituent ensures reliable performance in drug formulation and metalworking fluids. Choose ≥98% purity (GC) for minimal byproduct formation in critical syntheses.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 2109-66-2
Cat. No. B043313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxypropyl)morpholine
CAS2109-66-2
Synonyms(±)-1-Morpholino-2-propanol;  1-(Morpholin-4-yl)propan-2-ol;  1-Morpholino-2-propanol;  4-(2-Hydroxypropyl)morpholine;  N-(2-Hydroxypropyl)morpholine;  N-(β-Hydroxypropyl)morpholine;  NSC 61987;  α-Methyl-4-morpholineethanol
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(CN1CCOCC1)O
InChIInChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
InChIKeyYAXQOLYGKLGQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxypropyl)morpholine (CAS 2109-66-2): Procurement-Grade Baseline and Physicochemical Profile


N-(2-Hydroxypropyl)morpholine (CAS 2109-66-2), also known as 1-morpholino-2-propanol, is an N-substituted morpholine derivative with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol [1]. It is characterized as a colorless to yellow/orange clear liquid with a boiling point of 218 °C and a flash point of 92 °C [2]. This compound features a secondary hydroxyl group on a propyl chain attached to the morpholine nitrogen, which confers amphiphilic properties, rendering it soluble in both water and various organic solvents . Its primary industrial and research utility lies in its function as a chemical intermediate, solvent, corrosion inhibitor, and photosensitizer scaffold, distinguishing it from simpler N-alkylmorpholines.

Why N-(2-Hydroxypropyl)morpholine Cannot Be Directly Substituted with Generic N-Hydroxyalkyl Morpholines


While the class of N-(hydroxyalkyl)morpholines, including N-(2-hydroxyethyl)morpholine (CAS 622-40-2) and N-(3-hydroxypropyl)morpholine (CAS 4441-30-9), share the same morpholine core and a terminal hydroxyl group, their substitution is not straightforward. The length and branching of the alkyl linker (ethyl vs. propyl) significantly alter key physicochemical parameters such as lipophilicity (logP), boiling point, and steric hindrance [1]. These differences directly impact performance in applications ranging from polyurethane catalysis to drug solubility enhancement. For instance, N-(2-hydroxyethyl)morpholine induced DNA repair in a genotoxicity assay at 1–5 mg/ml, a property not shared by all morpholine derivatives, underscoring that biological and chemical behavior is a function of the specific substituent [2]. Therefore, assuming functional interchangeability without application-specific validation poses a material risk to experimental reproducibility and process yield.

Quantitative Differentiation of N-(2-Hydroxypropyl)morpholine (2109-66-2) vs. Comparator Compounds


Comparative Boiling Point Analysis: N-(2-Hydroxypropyl)morpholine vs. N-(2-Hydroxyethyl)morpholine

N-(2-Hydroxypropyl)morpholine exhibits a boiling point of 218 °C at standard atmospheric pressure, which is lower than that of N-(2-hydroxyethyl)morpholine (223-225 °C) [1]. The difference of approximately 5-7 °C can be attributed to the increased molecular weight and altered hydrogen-bonding network conferred by the propyl versus ethyl linker. This slight but measurable difference in volatility can influence distillation conditions, solvent recovery efficiency, and vapor-phase reactivity in industrial processes.

Solvent Selection Process Chemistry Volatility Control

Photosensitizer Activity: N-(2-Hydroxypropyl)morpholine as a Substitute for Chlorpromazine in Photodynamic Therapy

N-(2-Hydroxypropyl)morpholine has been specifically synthesized and investigated as a photosensitizer substitute for chlorpromazine in the context of photodynamic therapy for cancerous cells and psoriasis . The compound's mechanism involves binding to silicon, inducing DNA cleavage, and causing thermal denaturation . This specific biological activity profile, particularly the DNA cleavage capability, is not a general characteristic of all N-substituted morpholines but is linked to the specific hydroxypropyl substitution pattern.

Photodynamic Therapy DNA Cleavage Photosensitizer Design

Corrosion Inhibition: Specificity of N-(2-Hydroxypropyl)morpholine for Brass Protection

N-(2-Hydroxypropyl)morpholine is documented as a specific corrosion inhibitor for brass, a copper-zinc alloy . While many morpholine derivatives exhibit general corrosion inhibition properties on carbon steel or in acidic/saline environments, the efficacy on brass suggests a tailored interaction with copper and zinc surfaces. This specificity is likely derived from the chelating potential of the hydroxypropyl group, which is distinct from the behavior of N-(2-hydroxyethyl)morpholine or unsubstituted morpholine in similar applications.

Corrosion Science Metalworking Fluids Inhibitor Design

Procurement-Driven Application Scenarios for N-(2-Hydroxypropyl)morpholine (CAS 2109-66-2)


Pharmaceutical Intermediate for Enhancing Drug Solubility and Bioavailability

N-(2-Hydroxypropyl)morpholine is widely utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where its amphiphilic nature is exploited to enhance the aqueous solubility and, consequently, the bioavailability of poorly soluble drug candidates . This application is supported by its role as a solubilizing agent in formulations, differentiating it from N-(2-hydroxyethyl)morpholine, which, while also used in synthesis, may present a different genotoxicity profile as indicated by the rat hepatocyte DNA repair assay [1]. Procurement for this scenario should prioritize high-purity grades (≥98% by GC) to minimize byproduct formation during API synthesis [2].

Specialized Solvent and Corrosion Inhibitor in Metalworking Fluids

The compound serves a dual function as a solvent and a brass-specific corrosion inhibitor in metalworking fluids and industrial cleaning formulations . Its ability to dissolve both polar and non-polar compounds makes it an effective coupling agent and stabilizer [1]. The specific efficacy on brass distinguishes it from more common morpholine derivatives used as vapor-phase corrosion inhibitors for carbon steel [2]. Industrial users procuring for this application should consider technical-grade material and validate performance under their specific operational conditions (e.g., temperature, pH, and metal alloy composition).

Scaffold for Photosensitizer Development in Experimental Therapeutics

In academic and preclinical research, N-(2-Hydroxypropyl)morpholine is employed as a core scaffold for developing novel photosensitizers intended for photodynamic therapy (PDT) of cancer and dermatological conditions like psoriasis . Its demonstrated ability to bind silicon, cleave DNA, and induce thermal denaturation upon light activation provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing phototoxicity and tumor selectivity . Researchers procuring for this application should consider sourcing from suppliers that provide analytical data and, if necessary, custom synthesis services for further derivatization.

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